N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its complex heterocyclic structure, which includes a benzothiazole moiety fused with a dioxin ring system. The unique structural features of this compound make it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps. The starting materials are readily available heterocyclic compounds, which undergo a series of reactions including cyclization, substitution, and condensation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The industrial methods aim to minimize waste and reduce production costs while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile used .
Scientific Research Applications
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with benzothiazole and dioxin ring systems, such as:
- 6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
- 6,7-Dihydro-[1,4]dioxino-[2,3-f][2,1,3]-benzothiadiazole .
Uniqueness
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound can be characterized by its unique structure which includes a benzothiazole core fused with a dioxin ring. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications.
Property | Value |
---|---|
Molecular Formula | C23H24N2O2S |
Molecular Weight | 396.51 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
Biological Activity
Research into the biological activity of this compound has demonstrated various pharmacological effects:
Anticancer Activity
Studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
- Methodology : MTT assay for cell viability, flow cytometry for apoptosis analysis.
Results :
- The compound exhibited a dose-dependent inhibition of cell proliferation.
- At concentrations of 1–4 μM, it induced apoptosis and arrested the cell cycle in the G0/G1 phase.
- Western blot analysis indicated inhibition of key signaling pathways (AKT and ERK) associated with cancer progression .
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown anti-inflammatory effects:
- Inflammatory Markers Assessed : IL-6 and TNF-α levels in RAW264.7 macrophages.
- Results : Significant reduction in cytokine levels was observed when treated with the compound, indicating its potential as an anti-inflammatory agent .
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Signaling Pathways : The compound inhibits the AKT and ERK pathways which are crucial for cell survival and proliferation.
- Induction of Apoptosis : By promoting apoptotic pathways, the compound effectively reduces tumor growth.
- Modulation of Inflammatory Responses : It downregulates pro-inflammatory cytokines, thereby mitigating inflammation-related tumor progression.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Compound B7 (related structure) showed promising results in inhibiting A431 and A549 cells by inducing apoptosis and reducing inflammatory markers .
- Clinical Relevance : Research indicates that compounds targeting both cancer cell proliferation and inflammatory responses may provide a dual therapeutic approach for treating cancer .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S/c33-28(27(21-9-3-1-4-10-21)22-11-5-2-6-12-22)32(19-20-8-7-13-30-18-20)29-31-23-16-24-25(17-26(23)36-29)35-15-14-34-24/h1-13,16-18,27H,14-15,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIIWJPWNFSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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